molecular formula C14H16BrN3O B5415221 N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B5415221
M. Wt: 322.20 g/mol
InChI Key: DWLQPQZOMBRULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of pyrazole carboxamides. It was first synthesized by Bayer in 2001, and since then, it has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 activates sGC by binding to its heme group, which results in the release of nitric oxide (NO) from the sGC heme. The released NO then binds to the sGC heme, leading to the activation of sGC and the subsequent production of cGMP.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. It has also been reported to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 is its ability to selectively activate sGC, which makes it a useful tool for studying the physiological processes that are regulated by cGMP. However, one of the limitations of this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain a sustained level of cGMP in vivo.

Future Directions

There are several future directions for the use of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 in scientific research. One potential application is in the treatment of cardiovascular diseases, such as hypertension and heart failure, which are characterized by impaired cGMP signaling. This compound 41-2272 could also be used in the development of novel therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease, which have been linked to impaired NO-cGMP signaling. Additionally, this compound 41-2272 could be used in the development of new drugs for the treatment of cancer, as cGMP signaling has been shown to play a role in tumor growth and metastasis.

Synthesis Methods

The synthesis method of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 involves the reaction of 4-bromo-2-ethylphenylhydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with triethylamine and acetic anhydride. The final product is obtained by the reaction of the resulting pyrazole intermediate with 3-chlorocarbonyl-4-morpholinobutyric acid.

Scientific Research Applications

N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide 41-2272 has been widely used in scientific research due to its ability to activate the enzyme soluble guanylyl cyclase (sGC). This activation leads to the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation.

properties

IUPAC Name

N-(4-bromo-2-ethylphenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-3-10-9-11(15)5-6-12(10)16-14(19)13-7-8-18(4-2)17-13/h5-9H,3-4H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLQPQZOMBRULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)C2=NN(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.